molecular formula C8H15BrO2 B104365 8-Bromooctanoic acid CAS No. 17696-11-6

8-Bromooctanoic acid

Cat. No. B104365
CAS RN: 17696-11-6
M. Wt: 223.11 g/mol
InChI Key: BKJFDZSBZWHRNH-UHFFFAOYSA-N
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Description

8-Bromooctanoic acid is a brominated fatty acid that has been utilized in various chemical syntheses and studies. It is a compound that can be modified to create other chemicals with potential applications in materials science and biochemistry. The studies involving this compound range from the synthesis of liquid crystal compounds to the investigation of its behavior in nucleophilic reactions.

Synthesis Analysis

The synthesis of compounds related to 8-bromooctanoic acid has been explored in several studies. For instance, a novel triphenylene-based discotic liquid crystal compound was synthesized using 8-bromooctanoic acid ester, and its structure was confirmed through spectroscopic methods . Another study focused on the synthesis of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid, which was achieved in two steps from 4,4′-dihydroxybiphenyl, with the reaction conditions optimized for yield and purity . These syntheses demonstrate the versatility of 8-bromooctanoic acid as a precursor for more complex molecules.

Molecular Structure Analysis

The molecular structure of compounds derived from 8-bromooctanoic acid has been determined using X-ray crystallography and spectroscopic techniques. For example, the crystal and molecular structures of 8-bromoguanosine and 8-bromoadenosine, which are purine nucleosides modified at the 8-position with a bromine atom, were found to exist in the syn conformation, a notable deviation from the typical anti conformation . Similarly, structural studies on 8-bromo-2',3'-O-isopropylideneadenosine revealed two forms with distinct conformations and hydrogen bonding patterns .

Chemical Reactions Analysis

The reactivity of 8-bromooctanoic acid derivatives has been investigated, particularly in nucleophilic reactions. For instance, 8-bromodiisophorone-1-carboxylic acid undergoes nucleophilic substitution with acetolysis or methanolysis, leading to migration and the formation of 4-acetoxy- or 4-methoxy-compounds, respectively . These reactions highlight the potential of 8-bromooctanoic acid derivatives to undergo chemical transformations that can be useful in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-bromooctanoic acid derivatives have been characterized using various analytical techniques. The mesophases of the synthesized triphenylene-based compound were investigated, revealing liquid crystal properties and a clear columnar phase within a specific temperature range . Additionally, the phase transition and liquid crystalline behavior of 8-[4′-propoxy (1,1-biphenyl)-yloxy]-octanoic acid were characterized, confirming its thermotropic liquid crystal nature . These studies provide insights into the material properties of 8-bromooctanoic acid derivatives, which could be relevant for applications in display technologies and other areas.

Scientific Research Applications

  • Polyhydroxyalkanoic Acid Synthesis : 8-Bromooctanoic acid has been investigated for its role in the synthesis of polyhydroxyalkanoic acid (PHA) in Pseudomonas fluorescens. It was found that 2-Bromooctanoic acid can increase the yield of conversion of substituted fatty acids into PHA (Lee et al., 2004).

  • Inhibition of Fatty Acid Oxidation : This compound has been used to study the inhibition of fatty acid oxidation. It was demonstrated that bromooctanoate inhibits oxidation of medium- and long-chain fatty acids and their carnitine esters by mitochondria (Raaka & Lowenstein, 1981).

  • Liquid Crystal Properties : Research has been conducted on the synthesis and mesophases study of a triphenylene-based discotic liquid crystal compound using 8-bromooctanoic acid. This compound displayed clear columnar phase and liquid crystal properties (Zhang et al., 2011).

  • Biosynthesis of Mannosylerythritol Lipid in Yeast : The effect of β-oxidation inhibitors, including 2-Bromooctanoic acid, on the biosynthesis of glycolipid biosurfactant, mannosylerythritol lipid (MEL), in Candida antarctica has been studied. 2-Bromooctanoic acid was found to significantly inhibit lipid synthesis (Kitamoto et al., 1998).

  • Synthesis of Purine O-cyclo-nucleosides : 8-Bromooctanoic acid was used in the synthesis of monofluorinated 3-alkyl-2-hydroxy-1,4-naphthoquinone, a potential anti-malarial drug (Kim et al., 2015).

  • Radiosensitization in Cancer Therapy : 8-Bromooctanoic acid analogs, like 8-Bromoadenine, have been studied for their potential as DNA radiosensitizers in cancer radiation therapy (Schürmann et al., 2017).

Safety And Hazards

8-Bromooctanoic acid is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . Safety measures include avoiding inhalation and contact with skin and eyes, wearing protective clothing, and using the substance only in a well-ventilated area .

properties

IUPAC Name

8-bromooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJFDZSBZWHRNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338314
Record name 8-Bromooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromooctanoic acid

CAS RN

17696-11-6
Record name 8-Bromooctanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17696-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 500-ml four-necked flask equipped with hydrogen bromide inlet, thermometer, 7-octenoic acid inlet and oxygen inlet was charged with 10 g of 7-octenoic acid and 50 ml of toluene. After passing air at 20° C. with stirring at a rate of 10 liters per hour for 30 minutes, hydrogen bromide and a solution of 90 g of 7-octenoic acid in 250 ml of toluene were continuously fed with stirring at the rates of 120 ml/hr and 9 l/hr, respectively. After 3 hours of reaction, the reaction mixture was treated in the same manner as described above under (3) (i) to give 139 g (89% yield) of 8-bromocaprylic acid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
[Compound]
Name
( 3 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
442
Citations
MX Zhang, CX Zhang, JL Pu, H Wu… - Solid State …, 2012 - Trans Tech Publ
A novel triphenylene-based discotic liquid crystal compound 2-(8-bromooctanoic acid ester)-3,6,7,10,11-penta-pentyloxytriphenylene was synthesized in this study.The chemical …
Number of citations: 2 www.scientific.net
AVR Rao, SP Reddy, ER Reddy - The Journal of Organic …, 1986 - ACS Publications
… The common synthetic strategy in both the methods involved the alkylation of acetylenic alcohol with 8-bromooctanoic acid and stereoselective reduction of theacetylenic bond to a cis …
Number of citations: 32 pubs.acs.org
MW Bullock, JA Brockman Jr, EL Patterson… - Journal of the …, 1952 - ACS Publications
… This product was the only compound isolated (7% yield) when 4-hydroxy-8-bromooctanoic acid or its lactone was treated with hydrobromic acid and thiourea followed by alkaline …
Number of citations: 70 pubs.acs.org
P Kraft, R Cadalbert - Synthesis, 1998 - thieme-connect.com
… Though the number of steps and the overall yield are quite attractive, the price of the 8-bromooctanoic acid (9) is detrimental to the industrial application of that strategy. In an alternative …
Number of citations: 19 www.thieme-connect.com
NM Carballeira, M Pagán - Journal of Natural Products, 2000 - ACS Publications
… The characterization of the novel compound was accomplished using GC−MS, pyrrolidide derivatization, and a five-step total synthesis starting with 8-bromooctanoic acid. The first …
Number of citations: 12 pubs.acs.org
R Grisorio, F Fasulo, AB Muñoz-García, M Pavone… - Nano Letters, 2022 - ACS Publications
… In this work, the addition of an extra halide source (8-bromooctanoic acid) to the typical CsPbBr 3 synthesis precursors and surfactants leads to the in situ formation of a zwitterionic …
Number of citations: 22 pubs.acs.org
CD Geddes, P Douglas, CP Moore… - Journal of …, 1999 - Wiley Online Library
… Twelve new highly fluorescent dyes have been produced by the reaction of two heterocyclic nitrogen bases with 8-bromooctanoic acid, 11-bromoundecanoic acid and 15-…
Number of citations: 23 onlinelibrary.wiley.com
CD Geddes - Dyes and pigments, 2001 - Elsevier
… In this paper, the observation of the repeated alkylation of Harmane after its quaternisation with the primary alkyl halides 8-bromooctanoic acid, 11-bromoundecanoic acid and 15-…
Number of citations: 3 www.sciencedirect.com
RO Adlof, EA Emken - 204th American Chemical Society national …, 1992 - inis.iaea.org
… dibromide) was coupled with 2-propynol and converted to the iodide to prepare 1-iodo-2,5-octadiyne while the acetylenic acid was synthesized by coupling 8-bromooctanoic acid and …
Number of citations: 0 inis.iaea.org
MA Hayden, IY Huang, G Iliopoulos, M Orozco… - Biochemistry, 1993 - ACS Publications
… 8-Mercaptooctanoic acid was prepared from 8-bromooctanoic acid (Aldrich Chemical Co.) t Supported by FIRST Award GM42017 from the National Institute of General Medical Sciences…
Number of citations: 61 pubs.acs.org

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